molecular formula C24H16BrN3O B2574652 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 537020-36-3

2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2574652
CAS No.: 537020-36-3
M. Wt: 442.316
InChI Key: QFRAODLFDHEJDB-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromine atom, a naphthalene ring, and an imidazo[1,2-a]pyridine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the one-pot tandem cyclization/bromination in ethyl acetate with TBHP, which promotes the cyclization to form imidazo[1,2-a]pyridines followed by further bromination .

Chemical Reactions Analysis

2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), TBHP, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP in ethyl acetate can lead to the formation of 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and biological activities. It is used in medicinal chemistry for the development of new therapeutic agents. . Additionally, this compound can be used as a building block for the synthesis of other complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Imidazo[1,2-a]pyridines are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can modulate neurotransmission and exert its therapeutic effects. Additionally, the bromine atom in the structure may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and other imidazo[1,2-a]pyridines. These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications . For example, zolpidem and alpidem are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents . The presence of the naphthalene ring and bromine atom in this compound makes it unique and potentially more effective in certain applications.

Properties

IUPAC Name

2-bromo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O/c25-20-10-4-3-9-19(20)24(29)27-23-22(26-21-11-5-6-14-28(21)23)18-13-12-16-7-1-2-8-17(16)15-18/h1-15H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRAODLFDHEJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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